3,4-Diethyl-1H-pyrrole-2-carboxylic acid
Description
Contextualization within Pyrrole (B145914) Chemistry Research
Pyrrole, a five-membered aromatic heterocycle with the formula C₄H₄NH, is a foundational structure in organic and medicinal chemistry. wikipedia.orgnumberanalytics.com The pyrrole ring is a key component in a multitude of natural products essential to life, including heme (in hemoglobin), chlorophyll, and vitamin B12. researchgate.net This biological prevalence has established the pyrrole scaffold as a "privileged" structure in drug discovery, meaning it is frequently found in biologically active compounds. rsc.org
Consequently, research in pyrrole chemistry is extensive and multifaceted. Scientists actively explore new methods for synthesizing and functionalizing the pyrrole ring to create novel molecules with desired properties. researchgate.netrsc.org Pyrrole derivatives are investigated for a wide range of therapeutic applications, including as antimicrobial, anti-inflammatory, anti-cancer, and antiviral agents. researchgate.netrsc.org Beyond medicine, pyrrole-based compounds are crucial in materials science for the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and conductive polymers. numberanalytics.com Pyrrole-2-carboxylic acids and their esters, in particular, are recognized as valuable synthetic intermediates and building blocks for more complex molecules, such as porphyrins and various bioactive compounds. researchgate.netwikipedia.org
Significance of the Diethyl Substitution Pattern on the Pyrrole Nucleus
The chemical behavior of a pyrrole ring is heavily influenced by the nature and position of its substituents. The lone pair of electrons on the nitrogen atom delocalizes into the aromatic system, making the pyrrole ring significantly more electron-rich and thus more reactive towards electrophilic substitution than benzene. pearson.comslideshare.net
Alkyl groups, such as the two ethyl groups in 3,4-Diethyl-1H-pyrrole-2-carboxylic acid, are electron-donating. Their presence further increases the electron density of the pyrrole nucleus. wikipedia.orgquora.com This heightened nucleophilicity makes the ring even more susceptible to attack by electrophiles, often allowing reactions to proceed under milder conditions than those required for unsubstituted pyrrole. pearson.com
The substitution pattern is also critical for directing further chemical modifications. In a pyrrole ring, electrophilic substitution preferentially occurs at the C2 or C5 positions (alpha to the nitrogen), as the carbocation intermediate formed during the reaction is better stabilized by resonance. slideshare.netquora.com With the C3 and C4 positions occupied by ethyl groups, any subsequent electrophilic substitution on this compound would be strongly directed to the vacant C5 position. This predictable reactivity makes such substituted pyrroles valuable as building blocks in multi-step syntheses where precise control over molecular architecture is required.
Overview of Research Trajectories for this compound
Direct and extensive academic literature focusing specifically on this compound is not abundant. However, the research trajectory for this compound can be inferred from the studies and applications of its very close derivatives, particularly its ethyl ester.
Precursor for Porphyrins and Macrocycles: The most prominent application for pyrroles with this substitution pattern is as precursors in the synthesis of porphyrins and related macrocyclic compounds. biosynth.com The ethyl ester, this compound ethyl ester, is explicitly identified as a chromophore within the porphyrin family and a building block for creating macrocycles. biosynth.com Porphyrins are large, complex rings that are fundamental in biological processes like oxygen transport and photosynthesis and have applications in catalysis and materials science. The parent carboxylic acid would serve as a direct precursor to the ester or could be used in other coupling reactions to construct these larger systems.
Intermediate in Medicinal Chemistry: The structural motifs present in this compound are of significant interest in medicinal chemistry. Pyrrole-2-carboxamides, which can be synthesized from the corresponding carboxylic acid, are found in numerous marine alkaloids with biological activity and in synthetic antibacterial compounds. researchgate.net Research on the ethyl ester of the title compound suggests it is a reactant in processes for producing cancer drugs. biosynth.com Therefore, a primary research trajectory for this compound is as a key intermediate for the synthesis of new therapeutic agents.
Below is a data table comparing the properties of the ethyl ester of the target compound with a dimethyl analogue, illustrating the characteristics of this class of molecules.
| Property | This compound ethyl ester | 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid |
| Molecular Formula | C₁₁H₁₇NO₂ cymitquimica.com | C₇H₉NO₂ nih.gov |
| Molecular Weight | 195.26 g/mol cymitquimica.com | 139.15 g/mol nih.gov |
| Physical Form | Liquid cymitquimica.com | Solid (Data for related esters) |
| Common Application | Porphyrin building block biosynth.com | Porphyrin building block frontierspecialtychemicals.com |
Structure
3D Structure
Properties
IUPAC Name |
3,4-diethyl-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-3-6-5-10-8(9(11)12)7(6)4-2/h5,10H,3-4H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRBGUQIQSRTLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC(=C1CC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20571944 | |
| Record name | 3,4-Diethyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157873-93-3 | |
| Record name | 3,4-Diethyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3,4 Diethyl 1h Pyrrole 2 Carboxylic Acid
De Novo Synthetic Routes to the 3,4-Diethylpyrrole (B103146) Core
The initial challenge in synthesizing the target compound lies in the construction of the core 3,4-diethyl-substituted pyrrole (B145914) ring. Various de novo strategies have been established, primarily involving the formation of the heterocyclic ring from acyclic precursors.
Multi-Step Approaches via Intermediate Esters and Diesters
One robust strategy involves building the pyrrole ring in a manner that directly installs a carboxylate ester group, which can later be hydrolyzed. A notable example is the synthesis of Ethyl 3,4-diethylpyrrole-2-carboxylate from acyclic precursors. orgsyn.org This method utilizes the reaction between 4-acetoxy-3-nitrohexane and ethyl isocyanoacetate in the presence of a non-nucleophilic base, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). orgsyn.org
The reaction proceeds through the in situ formation of 3-nitro-3-hexene via elimination of acetate. This is followed by a Michael addition of the ethyl isocyanoacetate anion and subsequent cyclization and elimination of the nitro group to afford the pyrrole ester. orgsyn.org This procedure provides a direct route to an α-unsubstituted pyrrole ester, which is a key precursor to the target carboxylic acid. orgsyn.org
| Starting Materials | Reagents | Intermediate | Product | Yield |
| 4-acetoxy-3-nitrohexane, Ethyl isocyanoacetate | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 3-nitro-3-hexene | Ethyl 3,4-diethylpyrrole-2-carboxylate | Good (86% reported from 3-nitro-3-hexene) orgsyn.org |
Condensation-Based Cyclization Strategies for Pyrrole Ring Formation
Classical condensation reactions remain a cornerstone of pyrrole synthesis. The Paal-Knorr synthesis, for instance, involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). To form a 3,4-diethylpyrrole core, this would require 3,4-diethylhexane-2,5-dione as the starting material. The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan (B31954) byproducts.
Another powerful condensation method is the Hantzsch pyrrole synthesis. This reaction involves a β-ketoester, an α-haloketone, and ammonia or a primary amine. While historically, yields can be low, modern adaptations have improved its utility. This method is particularly adaptable for producing highly substituted pyrroles in a single step from readily available starting materials.
Functional Group Interconversions Leading to the Carboxylic Acid Moiety
Once the 3,4-diethylpyrrole core is established, with or without a precursor functional group at the C2 position, the next stage involves the specific formation of the carboxylic acid moiety.
Oxidative Transformations of Aldehyde Precursors (e.g., 3,4-Diethyl-1H-pyrrole-2,5-dicarbaldehyde)
A viable route to the target acid involves the oxidation of a corresponding aldehyde precursor. The synthesis of 3,4-diethylpyrrole-2,5-dicarbaldehyde has been documented, primarily for its use as a building block in the synthesis of expanded porphyrins and other macrocycles. frontierspecialtychemicals.com This dialdehyde (B1249045) can be synthesized through methods such as the Vilsmeier-Haack reaction on a suitable pyrrole precursor.
While the direct oxidation of 3,4-diethylpyrrole-2,5-dicarbaldehyde to the corresponding dicarboxylic acid or mono-carboxylic acid is not extensively detailed in the context of this specific molecule, the oxidation of pyrrole-2-carboxaldehydes is a standard transformation in organic synthesis. Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄), silver oxide (Ag₂O), or Pinnick oxidation conditions (sodium chlorite, NaClO₂) could be employed to effect this transformation, potentially with selectivity for one of the two aldehyde groups under controlled conditions.
Hydrolytic Cleavage of Ester Functionalities
The most common and direct method for preparing 3,4-Diethyl-1H-pyrrole-2-carboxylic acid is the hydrolysis of its corresponding ester, such as Ethyl 3,4-diethylpyrrole-2-carboxylate. orgsyn.org This transformation is typically achieved through saponification, which involves heating the ester with an aqueous solution of a strong base, like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidic workup to protonate the resulting carboxylate salt. orgsyn.org
| Ester Precursor | Hydrolysis Conditions | Product |
| Ethyl 3,4-diethylpyrrole-2-carboxylate | 1) NaOH or KOH (aq), heat2) HCl (aq) | This compound |
| tert-Butyl pyrrole-3-carboxylate | In situ HBr (from Hantzsch reaction), heat | Pyrrole-3-carboxylic acid |
An innovative approach combines the Hantzsch pyrrole synthesis with in situ ester hydrolysis. In a continuous flow synthesis setup, the reaction of a tert-butyl β-ketoester, an amine, and an α-bromoketone generates hydrogen bromide (HBr) as a byproduct. This HBr is then utilized directly within the flow reactor to catalyze the hydrolytic cleavage of the tert-butyl ester, yielding the carboxylic acid in a single, continuous process.
Optimization of Reaction Conditions and Scalability in Academic Synthesis
Efficiency and scalability are critical considerations in chemical synthesis. Research has focused on optimizing reaction conditions to improve yields, reduce reaction times, and facilitate larger-scale production of pyrrole carboxylic acids.
The use of automated microreactor-based continuous flow chemistry represents a significant advancement over traditional in-flask (batch) methods for pyrrole synthesis. For the Hantzsch synthesis of pyrrole-3-carboxylic acids, flow chemistry offers several advantages:
Efficiency: Reactions can be completed in minutes at elevated temperatures, compared to hours or days for batch processes.
Safety: The small volume within the microreactor allows for the safe use of high temperatures and pressures.
Integration: Multi-step sequences, such as pyrrole formation followed by in situ ester hydrolysis, can be performed in a single, uninterrupted flow.
A direct comparison between batch and flow synthesis for a model pyrrole-3-carboxylic acid highlighted the superiority of the flow process, which provided a significantly higher yield in a fraction of the time. The scalability of the flow method has been demonstrated by producing gram-scale quantities of material in a few hours, underscoring its utility for generating useful amounts of product for further research. acs.org
| Synthesis Method | Typical Reaction Time | Yield Comparison (Model Reaction) | Scalability |
| In-flask (Batch) | Hours to Days | Lower (e.g., 40%) | Limited by flask size and heat transfer |
| Continuous Flow | Minutes | Higher (e.g., 65%) | Readily scalable by extending run time |
The Organic Syntheses procedure for Ethyl 3,4-diethylpyrrole-2-carboxylate and its subsequent conversion also provides a well-vetted example of a scalable batch process, with procedures detailed for producing tens of grams of the intermediate pyrrole. orgsyn.org
Comparative Analysis of Synthetic Pathways and Methodological Advantages
The selection of an optimal synthetic route for this compound is contingent on factors such as starting material accessibility, desired yield, and scalability. The following analysis and data tables provide a comparative overview of the prominent synthetic strategies.
A prevalent and direct method involves the synthesis of Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate as a key intermediate, which is then hydrolyzed to the target carboxylic acid. This approach offers a clear and often high-yielding pathway.
An alternative strategy relies on the classical Paal-Knorr pyrrole synthesis. This method involves the condensation of a 1,4-dicarbonyl compound, specifically 3,4-diethyl-2,5-hexanedione, with an amine source. While a robust method for forming the pyrrole ring, it necessitates the prior synthesis of the specialized diketone precursor.
Below is a comparative table summarizing the key aspects of these synthetic pathways.
| Synthetic Pathway | Key Precursors | Key Reactions | Typical Reagents and Conditions | Reported/Expected Yield | Advantages | Disadvantages |
| From Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate | 4-Acetoxy-3-nitrohexane, Ethyl isocyanoacetate | Pyrrole ring formation, Ester hydrolysis | 1. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) 2. Base-catalyzed hydrolysis (e.g., NaOH) | Good to High | Direct route to a pre-functionalized precursor, potentially high yields. | Availability and synthesis of starting materials like 4-acetoxy-3-nitrohexane may be a consideration. |
| Paal-Knorr Synthesis | 3,4-Diethyl-2,5-hexanedione | Condensation/Cyclization | Acid catalyst (e.g., acetic acid, p-toluenesulfonic acid), Ammonia or amine source. | Moderate to Good | Well-established and reliable method for pyrrole ring formation. | Requires the synthesis of the specific 1,4-diketone precursor, which can involve multiple steps. Reaction conditions can be harsh. |
| Knorr Pyrrole Synthesis | α-Amino-ketone (e.g., 3-amino-4-hexanone), β-Ketoester (e.g., Ethyl 2-ethylacetoacetate) | Condensation/Cyclization | Zinc, Acetic acid | Variable | Versatile method for constructing substituted pyrroles. | Requires the synthesis of the specific α-amino-ketone, which can be unstable and require in-situ generation. |
Detailed Research Findings
Synthesis via Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate:
A documented procedure outlines the synthesis of the ethyl ester precursor from 4-acetoxy-3-nitrohexane and ethyl isocyanoacetate in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This reaction directly constructs the desired 3,4-diethyl substituted pyrrole ring with the carboxylate group at the 2-position. The subsequent step involves the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved under basic conditions, for instance, by refluxing with sodium hydroxide in an alcoholic solvent, followed by acidification to precipitate the carboxylic acid. While specific yield data for the synthesis of this compound via this exact route is not extensively reported in readily available literature, analogous ester hydrolyses are generally high-yielding processes.
Paal-Knorr Synthesis Approach:
Knorr Pyrrole Synthesis Considerations:
The Knorr synthesis provides a powerful tool for constructing highly substituted pyrroles. To apply this to the synthesis of this compound, one would need to condense an appropriate α-amino-ketone, such as 3-amino-4-hexanone, with a β-ketoester like ethyl 2-ethylacetoacetate. The α-amino-ketones are often unstable and are typically generated in situ. The complexity and potential for side reactions in the preparation of the required precursors make this route more challenging compared to the direct synthesis of the ethyl ester.
Chemical Reactivity and Mechanistic Investigations of 3,4 Diethyl 1h Pyrrole 2 Carboxylic Acid
Electrophilic and Nucleophilic Substitution Reactions on the Pyrrole (B145914) Ring
The pyrrole ring is an electron-rich aromatic system, making it highly reactive towards electrophilic substitution. In unsubstituted pyrrole, electrophilic attack preferentially occurs at the C2 and C5 positions due to the greater stabilization of the carbocation intermediate through resonance. onlineorganicchemistrytutor.comslideshare.net For 3,4-Diethyl-1H-pyrrole-2-carboxylic acid, the substitution pattern significantly directs the regioselectivity of further reactions. The C2 position is occupied by a deactivating carboxylic acid group, while the C3 and C4 positions are occupied by activating ethyl groups. This leaves the C5 position as the primary site for electrophilic attack.
The ethyl groups at C3 and C4 are electron-donating through an inductive effect, which increases the electron density of the pyrrole ring and enhances its reactivity towards electrophiles. Conversely, the carboxylic acid group at C2 is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution. The combined electronic effects of these substituents make the C5 position the most nucleophilic and, therefore, the most likely site for electrophilic substitution. Common electrophilic substitution reactions for pyrroles include halogenation, nitration, and Friedel-Crafts acylation. slideshare.net
Carboxylic Acid Group Reactivity: Esterification, Amidation, and Reduction Potentials
The carboxylic acid functional group at the C2 position of this compound is a key site of chemical reactivity, allowing for a variety of transformations including esterification, amidation, and reduction.
Esterification: The conversion of this compound to its corresponding esters can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a common approach. masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com
Alternatively, esterification can be carried out under milder conditions. The Steglich esterification, for instance, uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) along with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). commonorganicchemistry.com Other methods include the reaction of the carboxylate salt with an alkyl halide or the use of reagents like thionyl chloride (SOCl₂) to first form the more reactive acyl chloride, which is then treated with an alcohol. commonorganicchemistry.comlibretexts.org
Amidation: The formation of amides from this compound can be accomplished by reacting it with ammonia (B1221849) or a primary or secondary amine. Direct reaction requires high temperatures to drive off water. nih.gov More commonly, coupling agents are employed to facilitate the reaction under milder conditions. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, allowing for nucleophilic attack by the amine to form the amide bond. libretexts.orgnih.gov The use of additives like HOBt (1-Hydroxybenzotriazole) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) can improve yields and reduce side reactions. organic-chemistry.org
Reduction Potentials: The carboxylic acid group can be reduced to either an aldehyde or a primary alcohol. The reduction to an aldehyde is a more delicate transformation and can be achieved using specific reducing agents that are less reactive. Carboxylic acid reductase (CAR) enzymes have been shown to be effective in the reduction of pyrrole-2-carboxylic acids to their corresponding aldehydes under biocatalytic conditions. mdpi.com
Reduction to the primary alcohol, 2-(hydroxymethyl)-3,4-diethyl-1H-pyrrole, requires a stronger reducing agent. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing carboxylic acids to primary alcohols. libretexts.org The reaction typically proceeds via an initial deprotonation of the carboxylic acid, followed by reduction.
| Reaction | Reagents and Conditions | Product |
|---|---|---|
| Esterification | Alcohol (e.g., ROH), Acid Catalyst (e.g., H₂SO₄) | 3,4-Diethyl-1H-pyrrole-2-carboxylate ester |
| Amidation | Amine (e.g., RNH₂), Coupling Agent (e.g., DCC) | 3,4-Diethyl-1H-pyrrole-2-carboxamide |
| Reduction to Aldehyde | Carboxylic Acid Reductase (CAR) | 3,4-Diethyl-1H-pyrrole-2-carbaldehyde |
| Reduction to Alcohol | Lithium Aluminum Hydride (LiAlH₄) | (3,4-Diethyl-1H-pyrrol-2-yl)methanol |
Oxidation Reactions of the Pyrrole Nucleus
The pyrrole nucleus is susceptible to oxidation due to its electron-rich nature. However, the oxidation of pyrroles can often lead to complex mixtures of products or polymerization, as the aromaticity of the ring is easily disrupted. The presence of the electron-donating diethyl groups at the C3 and C4 positions of this compound further activates the ring towards oxidation.
Common oxidizing agents can react with the pyrrole ring in various ways. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can lead to ring-opening and degradation of the pyrrole nucleus. masterorganicchemistry.com Milder oxidizing agents are required for more controlled transformations. For instance, some oxidations can lead to the formation of pyrrolinones or other partially saturated pyrrole derivatives. The regioselectivity of such oxidations can be influenced by the substitution pattern on the pyrrole ring.
It is important to note that the carboxylic acid group itself is generally resistant to further oxidation under typical conditions. reddit.com Therefore, oxidation reactions are expected to primarily affect the pyrrole ring. The specific products of the oxidation of this compound would depend on the choice of oxidant and the reaction conditions.
| Oxidizing Agent | Potential Outcome |
|---|---|
| Potassium Permanganate (KMnO₄) | Ring-opening and degradation |
| Chromic Acid (H₂CrO₄) | Ring-opening and degradation |
| Milder Oxidants (e.g., MCPBA) | Formation of pyrrolinone derivatives |
Dimerization and Supramolecular Assembly through Intermolecular Interactions
In the solid state, this compound is expected to form extensive hydrogen bonding networks, which are a common feature of carboxylic acids. researchgate.net The primary mode of interaction is the formation of cyclic dimers through pairs of O—H⋯O hydrogen bonds between the carboxylic acid groups of two molecules. researchgate.netnih.gov This results in a characteristic R²₂(8) graph-set motif. nih.gov
In solution, the extent of dimerization and hydrogen bonding depends on the solvent. In non-polar solvents, the formation of hydrogen-bonded dimers is favored, while in polar, hydrogen-bonding solvents, interactions with the solvent molecules can disrupt the self-association of the carboxylic acid molecules. researchgate.net
The dimeric species of this compound can exist in different conformations, primarily defined by the relative orientation of the carboxylic acid group with respect to the pyrrole ring. The two main conformers are the s-cis and s-trans forms, which refer to the arrangement of the carbonyl group and the N-H bond of the pyrrole ring. researchgate.net
For pyrrole-2-carboxylic acid, both s-cis and s-trans conformers have been studied, with the s-trans conformation being slightly more stable. researchgate.net In the case of this compound, the presence of the bulky ethyl groups at the C3 and C4 positions can introduce steric hindrance that may influence the conformational preference. The ethyl group at C3, in particular, may sterically interact with the carboxylic acid group at C2, potentially affecting the planarity of the molecule and the relative stability of the s-cis and s-trans conformers.
Advanced Computational and Theoretical Studies on 3,4 Diethyl 1h Pyrrole 2 Carboxylic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. It is extensively used to study pyrrole-based carboxylic acids, providing detailed information on their electronic structure and energetics. Theoretical studies on the parent molecule, pyrrole-2-carboxylic acid (PCA), and its derivatives are commonly performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), which have been shown to yield results that correlate well with experimental data. researchgate.netresearchgate.net
Geometry Optimization and Conformational Landscapes
The first step in computational analysis is the optimization of the molecular geometry to find the most stable arrangement of atoms. For pyrrole-2-carboxylic acid and its derivatives, DFT calculations predict a largely planar conformation, a finding supported by X-ray diffraction studies on related compounds like ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate, where the non-hydrogen atoms are nearly coplanar. nih.gov
The conformational landscape of these molecules is often characterized by rotamers, particularly concerning the orientation of the carboxylic acid group relative to the pyrrole (B145914) ring. Studies on PCA have identified two stable conformers, s-cis and s-trans, which can influence the formation of intermolecular interactions. researchgate.netresearchgate.net For 3,4-Diethyl-1H-pyrrole-2-carboxylic acid, the ethyl groups at the 3 and 4 positions would introduce additional conformational possibilities, although the pyrrole ring and carboxylic acid group are expected to maintain a degree of planarity to maximize π-electron delocalization. researchgate.net
Prediction of Vibrational Frequencies and Intensities
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a key experimental technique for molecular characterization. DFT calculations are instrumental in interpreting these spectra by predicting the vibrational frequencies and their corresponding intensities. Theoretical vibrational analysis for PCA and its derivatives has been successfully used to assign the observed spectral bands to specific molecular motions. researchgate.netresearchgate.net
For instance, the characteristic vibrational modes of the carboxylic acid group, such as the O-H stretching, C=O stretching, and O-C-O deformation, can be accurately calculated. A comparison between the calculated and experimental spectra for related molecules often shows excellent agreement, especially after applying a standard scaling factor to the computed frequencies to account for anharmonicity and basis set limitations. nih.gov This combined theoretical and experimental approach confirms structural features, such as the formation of hydrogen-bonded dimers in the solid state, where significant shifts in the O-H and C=O stretching frequencies are observed. researchgate.netresearchgate.net
| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) | Assignment |
| O-H Stretch | 3400 - 3600 (monomer), shifted in dimer | Stretching of the hydroxyl bond in the carboxyl group. |
| C=O Stretch | 1700 - 1770 | Stretching of the carbonyl double bond. |
| O-C-O Deformation | 950 - 1050 | Bending and deformation within the carboxyl group. |
| C-O-H Torsion | 550 - 600 | Torsional motion of the hydroxyl group. |
| This table presents typical frequency ranges for carboxylic acid vibrational modes as predicted by DFT calculations. |
Binding Energy Calculations for Supramolecular Assemblies (e.g., Cyclic Dimers)
Pyrrole-2-carboxylic acids have a strong tendency to form supramolecular assemblies, most notably cyclic dimers, through intermolecular hydrogen bonds. researchgate.netresearchgate.net The carboxylic acid group can form robust O-H···O hydrogen bonds, and the pyrrole N-H group can also act as a hydrogen bond donor. researchgate.net DFT calculations are crucial for quantifying the stability of these assemblies by calculating their binding energies.
For the parent PCA, ab initio and DFT studies have been performed on various dimer configurations. nih.gov The binding energy for these dimers is significant, indicating a strong driving force for self-assembly. For example, the intermolecular hydrogen bond energy for a dimer of a related pyrrole derivative was calculated to be approximately -12.3 kcal/mol. researchgate.net These interactions are often classified as resonance-assisted hydrogen bonds (RAHBs), where π-electron delocalization within the pyrrole ring and carboxylic acid group enhances the strength of the hydrogen bonds. researchgate.netnih.gov The decomposition of the total interaction energy often reveals that the delocalization energy term is a particularly important attractive contribution in these systems. nih.gov
| Dimer Configuration | Interacting Groups | Calculated Binding Energy (kcal/mol) |
| Carboxylic Acid Dimer | O-H···O | -10 to -15 |
| Pyrrole-Carboxyl Dimer | N-H···O | -5 to -7 |
| This table shows representative binding energies for different types of hydrogen-bonded dimers common in pyrrole carboxylic acids, based on computational studies of related molecules. |
Quantum Chemical Descriptors and Molecular Reactivity Indices
Beyond structure and energetics, DFT provides a wealth of quantum chemical descriptors that help predict the reactivity and electronic behavior of a molecule. These indices are derived from the molecular orbitals and electron density distribution.
Frontier Molecular Orbital (FMO) Analysis (e.g., Ionization Energy, Electron Affinity, Chemical Potential)
Frontier Molecular Orbital (FMO) theory is a fundamental concept for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). youtube.com
The energies of these orbitals are used to calculate key reactivity indices:
Ionization Energy (IE): Approximated as -EHOMO, it represents the energy required to remove an electron.
Electron Affinity (EA): Approximated as -ELUMO, it represents the energy released when an electron is added.
Chemical Potential (μ): Calculated as (EHOMO + ELUMO) / 2, it describes the tendency of electrons to escape from the system.
The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap generally implies high stability and low chemical reactivity. For pyrrole derivatives, the HOMO is typically a π-orbital delocalized over the ring system, while the LUMO is a π* anti-bonding orbital. researchgate.net
| Descriptor | Formula | Interpretation |
| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Ionization Energy (IE) | ≈ -EHOMO | Energy needed to remove an electron. |
| Electron Affinity (EA) | ≈ -ELUMO | Energy released when gaining an electron. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency. |
| This table summarizes key quantum chemical descriptors derived from FMO analysis. |
Natural Bond Orbital (NBO) Investigations of Intramolecular Charge Transfer and Bioactivity
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule by translating the complex, delocalized molecular orbitals into localized bonds and lone pairs, which align with classical Lewis structures. nih.gov This method is particularly effective for studying intramolecular charge transfer (ICT) and hyperconjugative interactions. periodicodimineralogia.it
These intramolecular charge transfer phenomena are also linked to the molecule's potential bioactivity. The distribution of electron density and the ability to form specific non-covalent interactions, which can be elucidated by NBO analysis, are key determinants of how a molecule interacts with biological targets.
| Interaction Type | Donor NBO | Acceptor NBO | Stabilization Effect |
| π → π | π (C=C) in pyrrole ring | π (C=O) of carboxyl group | Enhances conjugation between the ring and substituent. |
| n → π | n (Oxygen lone pair) | π (C=C) in pyrrole ring | Stabilizes the molecule through electron delocalization. |
| n → σ | n (Oxygen lone pair) | σ (N-H) in dimer | Contributes to the strength of intermolecular hydrogen bonds. |
| This table illustrates common intramolecular and intermolecular interactions in pyrrole carboxylic acids as revealed by NBO analysis. |
Theoretical Approaches to Intermolecular Interactions (e.g., Atoms-in-Molecules (AIM) Theory)
The theory of Atoms-in-Molecules (AIM), developed by Richard Bader, provides a powerful framework for analyzing the electron density distribution in molecules to characterize chemical bonds and intermolecular interactions. researchgate.net In the context of this compound, AIM theory can be employed to gain deep insights into the nature and strength of the various non-covalent interactions that govern its supramolecular chemistry.
The primary intermolecular interaction in the solid state of similar pyrrole carboxylic acids is the formation of cyclic dimers through hydrogen bonds between the carboxylic acid groups. acs.orgnih.gov For this compound, this would involve the hydrogen of the hydroxyl group of one molecule interacting with the carbonyl oxygen of a neighboring molecule, and vice versa. An AIM analysis of this interaction would involve locating the bond critical points (BCPs) between the hydrogen and oxygen atoms. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative measures of the interaction strength.
Hypothetical AIM Data for Intermolecular Interactions in a this compound Dimer
| Interaction Type | Bond Path | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Interpretation |
|---|---|---|---|---|
| O-H···O Hydrogen Bond | H(hydroxyl)···O(carbonyl) | ~0.02 - 0.04 | Positive | Strong, closed-shell interaction indicative of a hydrogen bond. |
| N-H···O Hydrogen Bond | H(pyrrole N)···O(carbonyl) | ~0.01 - 0.02 | Positive | Weaker hydrogen bond compared to the carboxylic acid dimer interaction. |
| C-H···π Interaction | H(ethyl)···C(pyrrole ring) | ~0.005 - 0.01 | Positive | Weak van der Waals interaction contributing to crystal packing. |
Beyond the strong carboxylic acid dimerization, other weaker interactions involving the pyrrole ring and the diethyl substituents can also be characterized using AIM. These include N-H···O hydrogen bonds, C-H···O interactions, and C-H···π stacking interactions between the ethyl groups and the aromatic pyrrole ring of adjacent molecules. nih.gov The delocalized π-electron system of the pyrrole ring plays a significant role in these interactions. researchgate.net The ethyl groups at the 3 and 4 positions, being electron-donating, would likely increase the electron density of the pyrrole ring, potentially influencing the strength of π-stacking and hydrogen bonding interactions.
Potential Energy Surface (PES) Mapping for Reaction Pathways and Conformer Stability
Potential Energy Surface (PES) mapping is a fundamental computational tool used to explore the energy of a molecule as a function of its geometry. wikipedia.org By mapping the PES, one can identify stable conformers (local minima), transition states (saddle points), and the energy barriers between them, thereby elucidating reaction pathways and conformational dynamics. nih.govresearchgate.net
For this compound, a key area of investigation via PES mapping is the conformational flexibility of the carboxylic acid group relative to the pyrrole ring. The rotation around the C2-C(carboxyl) single bond can lead to different conformers. Density Functional Theory (DFT) calculations are often employed to map this rotational barrier. researchgate.net
Another important aspect to explore is the conformational landscape of the two ethyl groups. The rotation around the C-C single bonds of the ethyl substituents can give rise to numerous conformers. A detailed PES scan would reveal the most stable arrangement of these groups and the energy penalties for deviations from this minimum energy conformation.
Illustrative PES Data for Conformational Analysis of this compound
| Conformational Change | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| Carboxylic Acid Rotation | N1-C2-C(carboxyl)-O | 0 (Planar, s-cis) | Lowest energy conformer, stabilized by intramolecular interactions. |
| Carboxylic Acid Rotation | N1-C2-C(carboxyl)-O | ~2-5 (Perpendicular) | Transition state for rotation, π-conjugation is broken. |
| Ethyl Group Rotation | C2-C3-C(ethyl)-C(ethyl) | Variable | Multiple local minima corresponding to staggered conformations. |
Furthermore, PES mapping can be instrumental in studying potential chemical reactions, such as the decarboxylation of this compound. researchgate.net By mapping the reaction coordinate for the cleavage of the C2-C(carboxyl) bond, the energy barrier for this process can be calculated. Such studies can reveal the mechanism of the reaction, including the structure of the transition state and the influence of catalysts or solvent molecules. researchgate.net Computational studies on similar pyrrole derivatives have shown that such theoretical investigations are crucial for understanding their chemical reactivity. researchgate.net
Synthesis and Research Applications of Derivatized 3,4 Diethyl 1h Pyrrole 2 Carboxylic Acid Analogues
Ethyl Ester Derivatives: Synthesis and Reactivity
The ethyl ester of 3,4-diethyl-1H-pyrrole-2-carboxylic acid is a pivotal intermediate, offering a synthetically versatile handle for further chemical modifications.
Preparation of Ethyl 3,4-Diethyl-1H-pyrrole-2-carboxylate
The synthesis of ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate can be efficiently achieved on a large scale through a modern one-pot procedure. researchgate.net This method represents an adaptation of the Magnus-Schöllkopf-Barton-Zard cyclization protocol. researchgate.net The reaction sequence begins with a DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) catalyzed Henry reaction, followed by an acid-catalyzed acetylation. researchgate.net
A common pathway involves the reaction of 4-acetoxy-3-nitrohexane with ethyl isocyanoacetate in the presence of DBU. orgsyn.org One equivalent of DBU facilitates the in-situ formation of 3-nitro-3-hexene from the starting material, which then undergoes cyclization with the ethyl isocyanoacetate to form the pyrrole (B145914) ring. orgsyn.org This three-step, one-pot synthesis is notable for requiring only a single formal purification step and can afford the desired product in high yield (approximately 86%) and purity (>99%) on a decagram scale. researchgate.net
Table 1: Key Reagents for the Synthesis of Ethyl 3,4-Diethyl-1H-pyrrole-2-carboxylate
| Reagent | Role | Reference |
| 4-Acetoxy-3-nitrohexane | Pyrrole ring precursor | orgsyn.org |
| Ethyl isocyanoacetate | Pyrrole ring precursor | researchgate.netorgsyn.org |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Base catalyst | researchgate.netorgsyn.org |
Transformations and Functionalization of the Ester Group
The ethyl ester group of ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate serves as a versatile point for derivatization. Standard organic transformations can be applied to convert the ester into other key functional groups.
Hydrolysis to Carboxylic Acid: The ester can be hydrolyzed to the parent this compound. This is typically achieved through saponification, which involves heating the ester with an aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt. nih.govbeilstein-journals.org
Reduction to Primary Alcohol: The ester functionality can be reduced to a primary alcohol, yielding (3,4-diethyl-1H-pyrrol-2-yl)methanol. This transformation requires a strong reducing agent, as milder reagents like sodium borohydride (B1222165) are generally ineffective at reducing esters. ucalgary.ca Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion, typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. ucalgary.caic.ac.ukmasterorganicchemistry.com The reaction proceeds via nucleophilic acyl substitution by a hydride ion, leading to an aldehyde intermediate which is immediately further reduced to the alcohol. ucalgary.ca
Conversion to Amides: The ester can be converted into various amides through reaction with ammonia (B1221849) or primary/secondary amines. This aminolysis reaction can be facilitated by heating the ester with the desired amine.
Dicarbaldehyde and Dicarboxylic Acid Analogues
Introducing a second carbonyl group at the 5-position of the pyrrole ring creates highly useful poly-functionalized intermediates for constructing more complex molecular architectures.
Synthesis of 3,4-Diethyl-1H-pyrrole-2,5-dicarbaldehyde
The direct introduction of two formyl groups onto a pyrrole ring at the 2- and 5-positions is synthetically challenging. The Vilsmeier-Haack reaction, a standard method for formylating electron-rich aromatic rings using a reagent formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a prime example. organic-chemistry.orgijpcbs.comchemistrysteps.com When applied to a pyrrole, the first formyl group introduced at the 2-position deactivates the ring towards further electrophilic substitution, making the introduction of a second formyl group at the 5-position extremely difficult. researchgate.net
Therefore, the synthesis of 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde typically requires a multi-step approach. A plausible route begins with the Vilsmeier-Haack formylation of 3,4-diethylpyrrole (B103146). frontierspecialtychemicals.com This initial reaction would selectively yield 3,4-diethyl-1H-pyrrole-2-carbaldehyde. To introduce the second aldehyde at the 5-position, the first formyl group must be protected, for example, by converting it into an acetal (B89532). researchgate.net This protection step shields the deactivating effect of the aldehyde, allowing for a second Vilsmeier-Haack formylation to occur at the vacant and now most reactive 5-position. Subsequent deprotection of the acetal under acidic conditions would then yield the target 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde. researchgate.net
Reactivity and Applications of Poly-functionalized Pyrroles
The 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde is a valuable precursor in the synthesis of expanded porphyrins and other Schiff base macrocycles. frontierspecialtychemicals.com The two aldehyde groups are positioned to undergo condensation reactions with primary diamines. For example, the reaction of 3,4-diethyl-1H-pyrrole-2,5-dicarbaldehyde with aromatic diamines, such as 1,2-diamino-4,5-dimethoxybenzene, leads to the formation of large, planar Schiff base complexes capable of coordinating with metal ions. frontierspecialtychemicals.com These macrocyclic systems are of significant interest in coordination chemistry and materials science.
N-Substituted and Ring-Modified Pyrrole-2-carboxylic Acid Derivatives
Further diversification of the this compound scaffold can be achieved by substitution at the pyrrole nitrogen or by modification of the pyrrole ring itself.
N-Substitution: The pyrrole nitrogen can be alkylated or acylated. A general method for N-alkylation involves the deprotonation of the N-H bond using a strong base, such as sodium hydride (NaH), to form a sodium pyrrolide salt. This anionic intermediate then acts as a nucleophile, reacting with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the N-alkylated product.
Ring Modification (Halogenation): As an electron-rich heterocycle, the pyrrole ring is susceptible to electrophilic aromatic substitution. libretexts.orgmasterorganicchemistry.com Halogenation can be achieved at the vacant α-position (C-5). Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are commonly used for introducing bromine or chlorine atoms onto the pyrrole ring under mild conditions. This modification can significantly alter the electronic properties of the molecule and provide a handle for further cross-coupling reactions.
Structure-Activity Relationship (SAR) Studies of Substituted Pyrrole-2-carboxylic Acids
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For the pyrrole-2-carboxylic acid scaffold, SAR studies have been instrumental in identifying key structural features that govern the potency and selectivity of its derivatives for various biological targets, including enzymes and receptors involved in infectious diseases, inflammation, and cancer.
Research has demonstrated that the biological activity of pyrrole-2-carboxylic acid analogues can be finely tuned by altering the substituents at various positions on the pyrrole ring and the carboxylic acid moiety. These modifications influence the compound's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity, which in turn affect its binding affinity to the target protein.
Key Findings from SAR Studies:
Anti-mycobacterial Agents: In the development of inhibitors for Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial target for treating tuberculosis, SAR studies on pyrrole-2-carboxamides have yielded significant insights. It was found that attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring enhances anti-TB activity. nih.gov Furthermore, introducing bulky substituents to the carboxamide group was also shown to improve potency. nih.gov The hydrogen atoms on the pyrrole-2-carboxamide were identified as crucial for the compound's potency, likely due to their involvement in hydrogen bonding interactions within the active site of the target enzyme. nih.gov
Antimalarial Agents: SAR studies on pyrrolone derivatives linked to a pyrrole ring have been conducted to discover new antimalarial agents. Modifications on the pyrrole ring (referred to as Ring B in the study) were critical for activity. nih.gov The removal of methyl substituents from the pyrrole ring resulted in a significant (20-25 fold) loss of activity. nih.gov Conversely, replacing these methyl groups with larger ethyl groups did not have a significant impact on activity. nih.gov The integrity of the pyrrole ring itself was found to be essential, as its replacement with other five-membered heterocycles like imidazole, pyrazole, or furan (B31954) led to a substantial decrease in antimalarial potency. nih.gov Modifications to the carboxylic acid group, such as converting it to a free acid or various amides, also resulted in considerably reduced activity. nih.gov
Antibacterial (DNA Gyrase Inhibitors): For antibacterial agents targeting bacterial DNA gyrase and topoisomerase IV, specific halogenation patterns on the pyrrole ring are critical. The 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamide fragment, for instance, has been identified as a key molecular component crucial for binding to the active site of these bacterial enzymes. nih.gov This highlights the importance of specific halogen substituents for achieving potent on-target activity.
COX-1/COX-2 Inhibitors: Pyrrole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. Through SAR and Quantitative Structure-Activity Relationship (QSAR) analyses, specific substitution patterns have been identified that confer selectivity for either COX-1 or COX-2. This allows for the rational design of molecules with a desired inhibitory profile, potentially leading to anti-inflammatory agents with improved safety profiles. acs.org For example, studies have successfully identified specific pyrrole derivatives that act as potent COX-2 inhibitors while having lower efficacy against COX-1, and vice-versa. acs.org
The following table summarizes key structure-activity relationships for various substituted pyrrole-2-carboxylic acid analogues.
| Biological Target | Position of Substitution | Substituent Modification | Effect on Activity |
|---|---|---|---|
| Mycobacterial MmpL3 | Pyrrole Ring | Addition of phenyl/pyridyl groups with electron-withdrawing substituents | Increased potency nih.gov |
| Mycobacterial MmpL3 | Carboxamide Nitrogen | Addition of bulky substituents | Increased potency nih.gov |
| Plasmodium falciparum (Malaria) | Pyrrole Ring (Positions 3,4) | Removal of methyl groups | Significant decrease in activity nih.gov |
| Plasmodium falciparum (Malaria) | Pyrrole Ring (Positions 3,4) | Replacement of methyl with ethyl groups | No significant change in activity nih.gov |
| Plasmodium falciparum (Malaria) | Pyrrole Ring | Replacement of pyrrole with other heterocycles (imidazole, pyrazole) | Significant decrease in activity nih.gov |
| Bacterial DNA Gyrase | Pyrrole Ring (Positions 3,4) | Addition of chloro groups (e.g., 3,4-dichloro) | Crucial for binding and activity nih.gov |
| COX-1/COX-2 Enzymes | Various | Specific substitutions (not detailed in source) | Can confer selectivity for either COX-1 or COX-2 acs.org |
Biological and Biomedical Research Applications of 3,4 Diethyl 1h Pyrrole 2 Carboxylic Acid and Its Derivatives
Antimicrobial and Antifungal Activity Investigations
Derivatives of pyrrole-2-carboxylic acid have demonstrated significant potential as antimicrobial and antifungal agents. These compounds often exert their effects through novel mechanisms, making them promising candidates for combating drug-resistant pathogens.
Studies on Mycobacterial Membrane Protein Large 3 (MmpL3) Inhibition for Drug-Resistant Tuberculosis
A critical area of investigation for pyrrole-2-carboxylic acid derivatives is in the development of new treatments for tuberculosis (TB), particularly drug-resistant strains. Many of these compounds target Mycobacterial Membrane Protein Large 3 (MmpL3), an essential transporter protein in Mycobacterium tuberculosis. MmpL3 is responsible for the transport of trehalose (B1683222) monomycolate (TMM), a key precursor for the mycobacterial cell wall. Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death.
Researchers have synthesized and evaluated various substituted 3,4-dimethyl-1H-pyrrole-2-carboxamides and carbohydrazide (B1668358) analogues for their antimycobacterial activity. The structural identity and purity of these synthesized compounds were confirmed using spectroscopic techniques. In vitro assessments for antifungal and antibacterial activity revealed that several of these compounds exhibited potent effects. For instance, certain carbohydrazide analogues were found to be highly effective against Aspergillus fumigatus, with Minimum Inhibitory Concentration (MIC) values of 0.039 mg/mL. nih.gov One particular carboxamide derivative, bearing a 2,6-dichloro group on the phenyl ring, demonstrated broad-spectrum antibacterial activity with a MIC value of 0.039 mg/mL. nih.gov
Molecular docking studies have provided insights into the mechanism of action of these compounds. It is suggested that these pyrrole (B145914) derivatives bind to the MmpL3 transporter, inhibiting its function and thereby preventing the formation of the mycobacterial cell wall. This targeted approach offers a promising strategy for the development of new anti-TB drugs with novel mechanisms of action.
| Compound Series | Target Organism/Enzyme | Key Findings | Reference |
|---|---|---|---|
| 3,4-dimethyl-1H-pyrrole-2-carboxamides/carbohydrazides | Aspergillus fumigatus and various bacteria | Carbohydrazides 5h, 5i, and 5j showed potent activity against A. fumigatus (MIC = 0.039 mg/mL). Carboxamide 5f showed broad-spectrum antibacterial activity (MIC = 0.039 mg/mL). | nih.gov |
| Pyrrole-2-carboxamide derivatives | Mycobacterium tuberculosis MmpL3 | Act as MmpL3 inhibitors, disrupting mycobacterial cell wall synthesis. | nih.gov |
Antiparasitic Activity against Trypanosomes
The search for new therapeutic agents against parasitic diseases, such as trypanosomiasis, has also included the investigation of pyrrole derivatives. While specific studies on 3,4-diethyl-1H-pyrrole-2-carboxylic acid are limited, the broader class of pyrrole-containing compounds has shown promise. The structural versatility of the pyrrole scaffold allows for the design of molecules that can interact with specific targets within the parasite, leading to antiparasitic effects. Further research is needed to explore the potential of this compound and its derivatives in this area.
Anti-inflammatory and Anticancer Potential
The anti-inflammatory and anticancer properties of pyrrole-2-carboxylic acid derivatives are areas of active research. These compounds have been shown to modulate various biological pathways involved in inflammation and cancer progression.
Several novel pyrrole and condensed pyrrole derivatives have been synthesized and evaluated for their anti-inflammatory activity. scirp.orgresearchgate.net The anti-inflammatory effect of these compounds is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. scirp.org For example, N-substituted 3,4-pyrroledicarboximides have been designed and synthesized, with studies showing their ability to inhibit both COX-1 and COX-2 enzymes. nih.gov
In the realm of oncology, derivatives of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acids have been synthesized and screened for their antiproliferative activity against various human cancer cell lines. mdpi.com Some of these compounds have exhibited promising activity and a high selectivity index, indicating their potential as anticancer agents. mdpi.com The pyrrole scaffold is a key component of several approved anticancer drugs, and ongoing research continues to explore new pyrrole derivatives with enhanced efficacy and selectivity. researchgate.net
| Compound Series | Biological Target/Activity | Key Findings | Reference |
|---|---|---|---|
| N-substituted 3,4-pyrroledicarboximides | COX-1 and COX-2 Inhibition | Demonstrated inhibition of both COX-1 and COX-2 enzymes, indicating anti-inflammatory potential. | nih.gov |
| 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives | Antiproliferative Activity | Some compounds showed good or high selectivity indices against human cancer cell lines. | mdpi.com |
Enzyme Inhibition Studies (e.g., Selective Proline Racemase Inhibition)
The ability of pyrrole-2-carboxylic acid derivatives to act as enzyme inhibitors is a key aspect of their therapeutic potential. One notable example is the inhibition of proline racemase. While not specific to the 3,4-diethyl derivative, this highlights the potential of the core scaffold. Proline racemases are enzymes that interconvert L-proline and D-proline and are found in some pathogenic organisms. Inhibition of these enzymes can disrupt essential metabolic pathways in these pathogens.
In addition to proline racemase, other enzyme inhibition studies have been conducted. For instance, certain pyrrole derivatives have been investigated as selective butyrylcholinesterase (BChE) inhibitors, which could have applications in the treatment of neurodegenerative diseases. researchgate.net The diverse inhibitory activities of these compounds underscore the importance of continued research into their structure-activity relationships.
Role as Precursors and Building Blocks in the Synthesis of Bioactive Molecules and Pharmaceuticals
Beyond their intrinsic biological activities, this compound and its analogues are valuable precursors and building blocks in organic synthesis. biolmolchem.comnih.govresearchgate.netontosight.ai The pyrrole ring can be readily functionalized, allowing for the construction of more complex molecules with desired pharmacological properties.
Intermediates in Drug Synthesis (e.g., Nebivolol Hydrochloride)
A significant application of pyrrole derivatives is their use as intermediates in the synthesis of pharmaceuticals. While a direct link between this compound and the synthesis of Nebivolol is not explicitly detailed in the provided context, the synthesis of this cardiovascular drug involves complex heterocyclic intermediates. google.comepo.orgnih.govwipo.intgoogle.com The synthesis of Nebivolol, a beta-blocker used to treat high blood pressure, often involves the construction of chromane (B1220400) moieties, and pyrrole-based chemistry can play a role in the formation of nitrogen-containing heterocyclic intermediates. The versatility of pyrrole-2-carboxylic acids as starting materials makes them attractive for the development of synthetic routes to a variety of drugs.
Development of Novel Therapeutic Agents with Improved Efficacy and Safety
The pyrrole-2-carboxylic acid framework is a versatile scaffold for the development of new therapeutic agents, particularly in the realms of anticancer and antimicrobial research. nih.govresearchgate.net By modifying the core structure, researchers have synthesized derivatives with potent and selective activity against various diseases.
Antiproliferative and Anticancer Agents: Derivatives of 3,4-dihydro-2H-pyrrole-2-carboxylic acid, a related compound, have shown promising antiproliferative activity against human cancer cell lines. mdpi.com The metabolic cycle of L-proline, in which this acid is a key intermediate, is crucial for the survival and proliferation of cancer cells. mdpi.com Synthetic analogues have been screened for their efficacy, with some compounds demonstrating a high selectivity index, indicating a potential for targeted cancer therapy. mdpi.com For instance, certain 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitriles, derived from the corresponding carboxylic acids, showed moderate to good activity against non-small cell lung cancer (H1299) and colon cancer (HT-29) cell lines. mdpi.com The ethyl ester of this compound is noted as a chromophore used in reactions for producing cancer drugs like methotrexate. biosynth.com
Anti-tubercular Agents: The pyrrole-2-carboxamide moiety, a direct derivative of pyrrole-2-carboxylic acid, is central to a class of potent inhibitors targeting drug-resistant tuberculosis. nih.govnih.gov These compounds have been designed to inhibit Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial protein for the mycobacterial cell wall synthesis. nih.govnih.gov Structure-activity relationship studies have shown that attaching specific phenyl and pyridyl groups to the pyrrole ring significantly enhances anti-TB activity. nih.gov Several derivatives exhibit potent activity against Mycobacterium tuberculosis with Minimum Inhibitory Concentrations (MIC) below 0.016 µg/mL and show low cytotoxicity, making them promising candidates for further development. nih.govnih.gov
| Compound Class | Target/Application | Cell Line / Organism | Measured Activity (IC50 / MIC) | Reference |
|---|---|---|---|---|
| trans-3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitrile | Antiproliferative | HT-29 (Colon Cancer) | IC50 = 19.6 µM | mdpi.com |
| trans-3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carbonitrile | Antiproliferative | H1299 (Lung Cancer) | IC50 = 25.4 µM | mdpi.com |
| Pyrrole-2-carboxamide derivative | Anti-tubercular | M. tuberculosis | MIC < 0.016 µg/mL | nih.gov |
| Pyrrolamide derivative | Anti-tubercular (GyrB inhibitor) | M. tuberculosis | IC50 < 5 nM | nih.gov |
Interactions with Biological Macromolecules and Molecular Targets
The efficacy of pyrrole-2-carboxylic acid derivatives as therapeutic agents stems from their specific interactions with biological macromolecules. The pyrrole ring and its carboxylate group are adept at forming hydrogen bonds and other interactions within the active sites of enzymes, making them effective inhibitors. researchgate.net
Identified molecular targets for this class of compounds include:
Mycobacterial Membrane Protein Large 3 (MmpL3): As mentioned, pyrrole-2-carboxamides are potent inhibitors of MmpL3, disrupting mycolic acid biosynthesis, which is essential for the integrity of the mycobacterial cell wall. nih.govnih.gov
DNA Gyrase (GyrB): Pyrrolamide derivatives have been found to block the ATPase activity of the GyrB domain of DNA gyrase, an enzyme critical for DNA replication in bacteria. nih.gov This inhibition is a key mechanism for their anti-tubercular effects. nih.gov
Enoyl-Acyl Carrier Protein Reductase (ENR): This enzyme is a key component of the bacterial fatty acid synthesis (FAS) system. Its sequence and structure are distinct from mammalian FAS enzymes, making it an attractive target for narrow-spectrum antibacterial drugs. Benzylidine pyrrole-2-carbohydrazide derivatives have been designed and shown to have inhibitory activity against ENR. vlifesciences.com
Proline Racemase: Pyrrole-2-carboxylic acid itself is a known selective inhibitor of proline racemase in parasites like Trypanosoma cruzi, the causative agent of Chagas' disease. researchgate.nettoku-e.com This enzyme is essential for the parasite's life cycle, making it a validated therapeutic target. researchgate.net
Cyclooxygenase (COX) Enzymes: Certain pyrrole carboxylic acid derivatives have been evaluated as dual inhibitors of COX-1 and COX-2, the enzymes targeted by non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Small structural changes can shift the selectivity between the two isoforms, offering a pathway to develop safer anti-inflammatory agents. nih.gov
Biotechnological Applications, Including Biosensor Development
The chemical properties of pyrrole-2-carboxylic acid lend themselves to biotechnological applications, most notably in the development of biosensors. When polymerized, it forms a conductive polymer, poly(pyrrole-2-carboxylic acid), which serves as an excellent platform for immobilizing biological molecules. vu.ltresearchgate.net
The carboxylic acid groups on the polymer backbone provide convenient sites for the covalent attachment of enzymes, antibodies, or other recognition elements. mdpi.comnih.gov This functionalized polymer can be coated onto electrodes to create sensitive and specific electrochemical biosensors.
Examples of Biosensor Applications:
Glucose Detection: Polypyrrole-2-carboxylic acid has been used to construct glucose biosensors by immobilizing the enzyme glucose oxidase onto the polymer matrix. vu.ltresearchgate.net These sensors can detect glucose in complex samples, which is vital for managing diabetes. vu.lt
Phenol and Catechol Detection: Films of poly(pyrrole-2-carboxylic acid) have been used to immobilize the enzyme polyphenoloxidase (tyrosinase). researchgate.net The resulting biosensor can be used for the amperometric detection of phenolic compounds, which are common pollutants. researchgate.net
| Polymer | Immobilized Enzyme | Target Analyte | Application | Reference |
|---|---|---|---|---|
| Poly(pyrrole-2-carboxylic acid) | Glucose Oxidase | Glucose | Diabetes monitoring | vu.ltresearchgate.net |
| Poly(pyrrole-2-carboxylic acid) | Polyphenoloxidase (Tyrosinase) | Catechol | Environmental monitoring | researchgate.net |
Metabolic Pathways and Biological Origin Studies (e.g., degradation products of sialic acids, oxidation of D-hydroxyproline)
Pyrrole-2-carboxylic acid is a metabolite of biological origin, identified as a product in specific metabolic pathways. hmdb.ca Its presence in biological fluids can serve as a biomarker for certain metabolic disorders.
Oxidation of D-hydroxyproline: The most well-documented biological origin of pyrrole-2-carboxylic acid is from the metabolism of hydroxyproline (B1673980). hmdb.canih.gov Specifically, it is formed from the oxidation of D-hydroxyproline isomers by the enzyme D-amino acid oxidase. hmdb.ca The direct product of this reaction is Δ¹-pyrrole-4-hydroxy-2-carboxylate, an unstable intermediate that spontaneously loses water to form the more stable pyrrole-2-carboxylic acid. hmdb.canih.gov
This pathway is particularly relevant in the context of Hyperprolinemia Type II , a rare inborn error of metabolism. sdu.dkmhmedical.com In individuals with this condition, a deficiency in the enzyme Δ-1-pyrroline-5-carboxylate dehydrogenase leads to the accumulation of metabolic intermediates. mhmedical.comresearchgate.net Consequently, hydroxyproline is shunted through alternative pathways, leading to the formation of pyrrole-2-carboxylic acid, which is then conjugated with glycine (B1666218) to form N-(pyrrole-2-carboxyl) glycine and excreted in the urine. researchgate.netnih.govnih.gov The detection of this conjugate is a key diagnostic marker for the disease. sdu.dkresearchgate.net
Relation to Sialic Acid Degradation: Pyrrole-2-carboxylic acid was also historically identified as a potential degradation product of sialic acids. hmdb.ca Sialic acids are nine-carbon sugar molecules crucial for many biological functions. wikipedia.orgnih.gov Their degradation involves enzymes like sialidases and lyases, which break them down into smaller components such as N-acetylmannosamine and pyruvate. wikipedia.orgontosight.aimdpi.com While the formation of a pyrrole ring from N-acetylglucosamine (a precursor for sialic acid biosynthesis) has been described, the direct pathway linking sialic acid catabolism to the formation of this compound is not as clearly defined in current literature as its origin from hydroxyproline metabolism. nih.govnih.gov
Role in Organic Synthesis and Materials Science
Building Block for Complex Heterocyclic Compounds
3,4-Diethyl-1H-pyrrole-2-carboxylic acid and its derivatives are valuable precursors in the synthesis of complex heterocyclic compounds, most notably porphyrins and their analogues. The substituted pyrrole (B145914) ring serves as a fundamental building block that can be elaborated and condensed to form larger macrocyclic structures.
One of the most significant applications of related pyrrole derivatives is in the synthesis of octaethylporphyrin, a symmetrically substituted porphyrin that has been a cornerstone in the study of porphyrin chemistry. While various synthetic routes exist, many traditionally rely on the condensation of 3,4-diethylpyrrole (B103146) derivatives. For instance, the self-condensation of compounds like 2-N,N'-diethylaminomethyl-3,4-diethylpyrrole or 3,4-diethyl-5-hydroxymethylpyrrole-2-carboxylic acid under oxidative conditions leads to the formation of the porphyrin macrocycle. orgsyn.org Another approach involves the condensation of 3,4-diethylpyrrole-N-carboxylic acid with formaldehyde. orgsyn.org
The general strategy for the synthesis of porphyrins from pyrrole precursors often involves a multi-step process. A key intermediate that is structurally similar to the title compound is ethyl 3,4-diethyl-5-methylpyrrole-2-carboxylate, which is prepared through a classic Knorr reaction. orgsyn.org This highlights the utility of the 3,4-diethylpyrrole-2-carboxylic acid scaffold in constructing these complex heterocyclic systems. The presence of the carboxylic acid group at the 2-position is particularly important as it can be readily decarboxylated or transformed into other functional groups to facilitate the condensation reactions required for porphyrin ring formation.
The following table provides a simplified overview of the types of complex heterocyclic compounds that can be synthesized from pyrrole-2-carboxylic acid derivatives:
| Precursor Type | Resulting Heterocyclic Compound | Key Reaction Type |
| Monopyrrole-2-carboxylic acid derivatives | Porphyrins | Condensation/Cyclization |
| Dipyrromethane-dicarboxylic acids | Porphyrins | Condensation with diformyldipyrromethanes |
| Pyrrole-2-carboxylates | Dipyrromethenes | Condensation with another pyrrole |
Intermediate in the Synthesis of Natural Products
Pyrrole-2-carboxylic acid moieties are integral components of numerous natural products, particularly marine alkaloids. While direct evidence for the use of this compound as an intermediate in the synthesis of a specific natural product is not extensively documented in readily available literature, the broader class of 3,4-disubstituted pyrrole-2-carboxylic acids is central to the synthesis of the lamellarin family of alkaloids.
Lamellarins are a group of marine-derived natural products known for their wide range of biological activities, including cytotoxicity against tumor cell lines. Structurally, the simpler "type II" lamellarins feature a 3,4-diarylpyrrole-2-carboxylate core. Synthetic strategies toward these molecules often involve the construction of this key pyrrole intermediate. Although the substituents at the 3 and 4 positions in natural lamellarins are typically aryl groups, the synthetic methodologies developed could potentially be adapted for analogues bearing alkyl groups like the diethyl substituents of the title compound.
A general synthetic approach to the lamellarin core involves the construction of a polysubstituted pyrrole ring, often through multi-component reactions or cycloaddition strategies, followed by functional group manipulations to introduce the desired substituents. For example, the synthesis of lamellarin analogues has been achieved through the Suzuki cross-coupling of a di-brominated pyrrole-2-carboxylate with appropriate arylboronic acids.
The following table illustrates the general role of pyrrole-2-carboxylic acid derivatives in the synthesis of lamellarin-type natural products:
| Synthetic Stage | Description |
| Pyrrole Core Synthesis | Construction of the 3,4-disubstituted-1H-pyrrole-2-carboxylic acid scaffold. |
| Functionalization | Introduction of aryl or other groups at the 3 and 4 positions, often via cross-coupling reactions. |
| Elaboration | Further chemical transformations to complete the synthesis of the target lamellarin molecule. |
Applications in the Development of Novel Materials
The pyrrole scaffold, including derivatives like this compound, is a promising component in the design of novel materials due to its electronic properties and ability to participate in the formation of extended conjugated systems.
Polymer Chemistry and Coordination Compounds
While specific studies on the polymerization of this compound are not widely reported, the polymerization of pyrrole and its derivatives is a well-established field. The resulting polypyrroles are conducting polymers with a range of potential applications in electronics, sensors, and energy storage. The presence of carboxylic acid and diethyl substituents on the pyrrole ring would be expected to influence the properties of the resulting polymer, such as its solubility, processability, and electronic characteristics. For instance, poly(pyrrole-2-carboxylic acid) has been synthesized and studied, indicating the feasibility of polymerizing pyrrole monomers bearing a carboxylic acid group. rsc.org
In the realm of coordination chemistry, carboxylic acid-functionalized heterocyclic compounds are excellent ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). The nitrogen atom of the pyrrole ring and the oxygen atoms of the carboxylate group can coordinate to metal ions, leading to the formation of extended one-, two-, or three-dimensional networks. globethesis.comdntb.gov.ua These materials are of great interest for their potential applications in gas storage, catalysis, and sensing. The diethyl substituents on the pyrrole ring could influence the porosity and dimensionality of the resulting coordination polymer.
The table below summarizes the potential roles of this compound in these areas:
| Material Type | Potential Role of the Compound | Expected Influence of Substituents |
| Conducting Polymers | Monomer for electropolymerization or chemical polymerization. | The diethyl groups may enhance solubility, while the carboxylic acid could influence doping and conductivity. |
| Coordination Polymers/MOFs | Organic linker to bridge metal centers. | The diethyl groups could affect the framework's topology and pore size. The carboxylate provides a key coordination site. |
Functional Materials with Specific Properties
The incorporation of the this compound moiety into larger molecular structures or materials can impart specific functional properties. For example, porphyrins, which can be synthesized from such pyrrole derivatives, have unique optical and electronic properties that make them suitable for applications in photodynamic therapy, catalysis, and sensing. ontosight.ai The diethyl substituents can modulate the solubility and electronic properties of the porphyrin.
Furthermore, the pyrrole ring is an electron-rich heterocycle, and its incorporation into conjugated systems can lead to materials with interesting photoluminescent or nonlinear optical properties. The carboxylic acid group provides a convenient handle for further functionalization, allowing the pyrrole unit to be covalently attached to other molecules or surfaces to create functional materials with tailored properties.
Conclusion and Future Research Directions
Summary of Current Research Achievements Pertaining to 3,4-Diethyl-1H-pyrrole-2-carboxylic Acid
Research concerning this compound has primarily centered on its synthesis and its role as a crucial intermediate in the preparation of more complex molecules. The ethyl ester of this carboxylic acid, ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate, has been the subject of more detailed studies, particularly in the realm of porphyrin and macrocycle synthesis. A significant achievement in this area is the development of a decagram-scale synthesis of the ethyl ester, which proceeds through a one-pot DBU-catalyzed Henry reaction, acid-catalyzed acetylation, and a subsequent Magnus-Schöllkopf-Barton-Zard cyclization, affording the product in high yield and purity. This efficient synthesis has made the 3,4-diethylpyrrole (B103146) scaffold more accessible for further research and applications.
While the carboxylic acid itself is commercially available, detailed investigations into its specific biological activities and material properties are not extensively documented in publicly available literature. The primary recognized value of this compound lies in its function as a building block. The ethyl group substitutions at the 3 and 4 positions are characteristic of certain naturally occurring and synthetic porphyrins, making this compound and its derivatives valuable precursors. For instance, its ethyl ester is a known chromophore within the porphyrin family and is utilized in the synthesis of macrocycles.
The broader class of pyrrole-2-carboxylic acid derivatives has been extensively studied, revealing a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. However, specific research achievements directly attributing such activities to this compound are limited, suggesting that its potential in medicinal chemistry remains largely unexplored.
Emerging Research Avenues and Remaining Challenges
The established role of this compound as a precursor for porphyrins and other macrocycles continues to be a promising avenue for future research. The development of novel synthetic methodologies that are more environmentally friendly and cost-effective remains an area of interest. Furthermore, the incorporation of this pyrrole (B145914) derivative into new and more complex macrocyclic structures could lead to materials with unique photophysical, catalytic, or electronic properties.
A significant emerging research avenue is the systematic investigation of the biological profile of this compound and its simple derivatives. Given the diverse biological activities observed in other substituted pyrroles, it is plausible that this compound may possess untapped therapeutic potential. Screening for antimicrobial, antifungal, antiviral, and antiproliferative activities could unveil new lead compounds for drug discovery. A key challenge in this area will be to conduct comprehensive structure-activity relationship (SAR) studies to understand how the diethyl substitution pattern influences biological activity compared to other alkyl or aryl substitutions.
Another challenge lies in the limited availability of detailed physicochemical and toxicological data for this compound. A thorough characterization of its properties, including solubility, pKa, and metabolic stability, is essential for its development in both materials science and medicinal chemistry. Overcoming this data gap will be crucial for designing and interpreting future studies.
Potential for Translational Research and Interdisciplinary Collaborations
The potential for translational research with this compound is significant, particularly through interdisciplinary collaborations. In the field of medicine, collaborations between synthetic organic chemists and pharmacologists could lead to the development of novel therapeutic agents. For example, by functionalizing the carboxylic acid group or the pyrrole nitrogen, a library of new compounds could be synthesized and screened for various biological activities. Success in this area could translate into new treatments for infectious diseases or cancer.
In the realm of materials science, collaborations between chemists, physicists, and engineers could explore the use of this compound in the development of new functional materials. Its role as a porphyrin precursor suggests applications in areas such as organic photovoltaics, sensors, and catalysis. The development of conductive polymers or metal-organic frameworks incorporating this building block could lead to new technologies.
Furthermore, the study of the metabolic pathways of pyrrole-containing compounds in biological systems could open up collaborations with biochemists and molecular biologists. Understanding how this specific substitution pattern is metabolized could provide insights into the design of more stable and effective drugs. The potential for this compound to be used as a molecular probe in biological studies also presents an opportunity for interdisciplinary research. The straightforward synthesis of its derivatives makes it an attractive scaffold for the development of tools for chemical biology.
Q & A
Q. What are the recommended methods for synthesizing 3,4-Diethyl-1H-pyrrole-2-carboxylic acid in a laboratory setting?
A two-step approach is commonly employed:
Alkylation of Pyrrole Core : Introduce ethyl groups at the 3- and 4-positions via Friedel-Crafts alkylation using ethyl halides or alcohols under acidic conditions.
Carboxylic Acid Functionalization : Oxidize a pre-installed aldehyde or ester group at the 2-position. For example, a formyl group (as in 3,5-diethyl-1H-pyrrole-2-carboxaldehyde, ) can be oxidized to a carboxylic acid using KMnO₄ or Jones reagent.
Key Considerations : Monitor reaction progress via TLC and adjust stoichiometry to minimize over-alkylation. Purify intermediates via column chromatography (hexane/ethyl acetate) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Use a combination of spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., ethyl groups at 3/4 positions, carboxylic acid proton at δ ~12-13 ppm). For related pyrrole derivatives, coupling constants (e.g., J = 8.4 Hz for aromatic protons) help validate spatial arrangements .
- LCMS/ESI-MS : Verify molecular weight (expected [M+H]⁺ ~195.2 g/mol). Calibrate instruments with standards like 3-methyl-4-(6-trifluoromethyl)pyridinyl derivatives (e.g., [M+1] = 311.1 in ).
- HPLC Purity Analysis : Achieve >95% purity using C18 columns (acetonitrile/water gradient) .
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
- Recrystallization : Use ethanol/ethyl acetate (80:20 v/v) to exploit solubility differences. Centrosymmetric hydrogen-bonded dimers (as observed in 1H-pyrrole-2-carboxylic acid crystals) aid in forming stable crystals .
- Acid-Base Extraction : Leverage the compound’s acidity (pKa ~4-5) by precipitating it in acidic aqueous layers and extracting with organic solvents .
Advanced Research Questions
Q. What strategies mitigate side reactions during the functionalization of the carboxylic acid group in this compound?
- Protection/Deprotection : Convert the carboxylic acid to a methyl ester (via Fischer esterification) before performing electrophilic substitutions. Hydrolyze back to the acid using NaOH/EtOH .
- Low-Temperature Coupling : For amide formation (e.g., with amines), use coupling agents like EDCI/HOBt at 0-5°C to suppress racemization or decarboxylation .
- Moisture Control : Conduct reactions under inert atmospheres (N₂/Ar) to prevent hydrolysis of reactive intermediates .
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to identify electrophilic/nucleophilic sites. For example, the 5-position of the pyrrole ring may show higher electron density, favoring Suzuki-Miyaura couplings .
- Reactivity Descriptors : Calculate Fukui indices to predict regioselectivity in Pd-catalyzed reactions. Validate models against experimental data (e.g., coupling yields in ).
Q. What analytical approaches resolve discrepancies in spectroscopic data for derivatives of this compound?
- Variable-Temperature NMR : Resolve signal splitting caused by rotational isomerism (e.g., in ester derivatives) by acquiring spectra at 298 K vs. 318 K .
- 2D NMR (COSY, HSQC) : Assign overlapping signals in crowded regions (e.g., δ 2.5-3.0 ppm for ethyl groups) .
- X-ray Crystallography : Resolve ambiguities in substitution patterns by growing single crystals (ethanol/ethyl acetate mixtures) and analyzing hydrogen-bonding networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
